molecular formula C14H17N B1296270 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole CAS No. 22793-63-1

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Cat. No.: B1296270
CAS No.: 22793-63-1
M. Wt: 199.29 g/mol
InChI Key: TYLZSGIRJRUUSQ-UHFFFAOYSA-N
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Description

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole is an organic compound with the molecular formula C14H17N It is a derivative of indole, characterized by a cyclooctane ring fused to the indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with aniline in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired indole derivative. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of fully saturated cyclooctane derivatives

    Substitution: Formation of halogenated or nitrated indole derivatives

Scientific Research Applications

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its

Properties

IUPAC Name

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-4-9-13-11(7-3-1)12-8-5-6-10-14(12)15-13/h5-6,8,10,15H,1-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLZSGIRJRUUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297690
Record name 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22793-63-1
Record name 22793-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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